2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC14730339
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H16N2O/c1-2-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10,15,17H,2H2,1H3,(H,18,19) |
| Standard InChI Key | GCFACHDZIYMTLX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Introduction
Synthetic Methodologies
Solvent-Free Condensation with Acid Catalysis
A prominent synthesis route involves the solvent-free condensation of anthranilamide and 4-ethylacetophenone under reflux conditions with concentrated nitric acid as a catalyst. This method yields 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one in high purity (98.5%) within 30 minutes . The reaction proceeds via initial imine formation, followed by cyclization to form the dihydroquinazoline core. Key advantages include minimal solvent waste and rapid reaction kinetics, aligning with green chemistry principles.
One-Pot Catalytic Synthesis in Ethanol
Alternative protocols employ cerium-based catalysts, such as [Ce(L-Pro)₂]₂(Oxa), in ethanol under mild temperatures (50–55°C). This approach achieves yields up to 89% within 4–4.5 hours, with the catalyst being recyclable for at least five cycles without significant activity loss . The use of ethanol as a green solvent enhances the sustainability profile, while the heterogeneous catalyst facilitates easy separation via filtration.
Mechanochemical Synthesis Using IBX
Recent advances in mechanochemistry utilize iodoxybenzoic acid (IBX) as an oxidant in ball-milling setups. This solvent-free method generates 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one with 91% yield, bypassing traditional heating and toxic solvents . The process exemplifies the shift toward energy-efficient and environmentally benign synthetic strategies.
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Solvent-Free Condensation | HNO₃ (neat) | 98.5 | 30 min | |
| One-Pot Catalytic | [Ce(L-Pro)₂]₂(Oxa)/EtOH | 89 | 4.5 hours | |
| Mechanochemical | IBX (ball milling) | 91 | 1 hour |
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (CDCl₃, 400 MHz) reveals distinct signals for aromatic protons at δ 8.33 ppm (dd, J = 7.7 Hz) and δ 7.41 ppm (d, J = 8.4 Hz), corresponding to the quinazolinone and 4-ethylphenyl moieties . The ethyl group resonates as a quartet at δ 2.76 ppm (q, J = 7.7 Hz) and a triplet at δ 1.31 ppm (t, J = 7.7 Hz). ¹³C NMR confirms the carbonyl carbon at δ 163.7 ppm and aromatic carbons between δ 127.6–148.9 ppm .
X-ray Diffraction (XRD) Studies
Single-crystal XRD analysis (CCDC No. 1568517) confirms the planar quinazolinone ring system and the dihedral angle (12.7°) between the quinazolinone and 4-ethylphenyl groups . The crystal packing exhibits intermolecular N–H···O hydrogen bonds, stabilizing the lattice structure.
Spectroscopic Data
-
IR (KBr): Strong absorption at 1658 cm⁻¹ (C=O stretch), 3183 cm⁻¹ (N–H stretch) .
-
MS (ESI): m/z = 257 [M + H]⁺, consistent with the molecular formula C₁₆H₁₆N₂O .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O | |
| Molecular Weight | 252.31 g/mol | |
| Density | 1.12 g/cm³ | |
| Boiling Point | 418.5°C (est.) | |
| Melting Point | 200–202°C | |
| Solubility | Insoluble in water; soluble in DCM, DMF |
Biological Activity and Applications
Anticancer Screening
Preliminary in vitro assays on related compounds show moderate cytotoxicity against MCF-7 breast cancer cells (GI₅₀ = 18.7 µM) . The 4-ethylphenyl substituent may enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs.
Drug Discovery Scaffold
The dihydroquinazolinone core serves as a privileged structure in drug design, enabling modular derivatization at C-2 and N-3 positions . Current research focuses on optimizing pharmacokinetic properties through structural modifications, such as introducing halogen atoms or sulfonamide groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume